Fmoc-Tyr(All)-OH

Catalog No.
S766228
CAS No.
146982-30-1
M.F
C27H25NO5
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Tyr(All)-OH

CAS Number

146982-30-1

Product Name

Fmoc-Tyr(All)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1

InChI Key

AQUXDQFCBLRIRE-VWLOTQADSA-N

SMILES

C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-O-allyl-L-tyrosine;Fmoc-Tyr(All)-OH;146982-30-1;AmbotzFAA1431;47509_ALDRICH;SCHEMBL120689;47509_FLUKA;MolPort-003-934-135;ACT09562;ZINC2564723;AM82327;KB-52128;X4918;N-(9H-Fluorene-9-ylmethoxycarbonyl)-O-allyl-L-tyrosine;L-Tyrosine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propen-1-yl-

Canonical SMILES

C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-Tyr(All)-OH, also known as N-Fmoc-O-allyl-L-tyrosine, is a key building block used in peptide synthesis. Peptide synthesis is the process of creating peptides, which are short chains of amino acids linked by peptide bonds. Peptides play a crucial role in various biological functions, including acting as hormones, enzymes, and neurotransmitters .

Fmoc-Tyr(All)-OH is particularly useful due to the presence of two functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl) protecting group: This group protects the amino group (NH2) of the tyrosine side chain during peptide chain assembly. This allows for the selective formation of peptide bonds between other amino acids in the sequence. After chain assembly is complete, the Fmoc group can be removed under mild acidic conditions to reveal the free amino group, which can then participate in further reactions .
  • Allyl protecting group: This group protects the hydroxyl group (OH) on the side chain of tyrosine. The allyl group can be selectively removed under different conditions compared to the Fmoc group, allowing for further modifications of the tyrosine side chain after peptide synthesis is complete. This selective protection strategy enables the creation of complex peptide structures with specific functionalities .

Here are some specific research applications of Fmoc-Tyr(All)-OH:

  • Synthesis of bioactive peptides

    Fmoc-Tyr(All)-OH can be used to synthesize various bioactive peptides containing tyrosine, which may have potential therapeutic applications. For instance, researchers have employed Fmoc-Tyr(All)-OH to synthesize opioid peptides for pain management studies .

  • Protein engineering

    Fmoc-Tyr(All)-OH is valuable for introducing tyrosine residues with specific modifications into proteins. These modifications can help study protein function, stability, and interactions with other molecules .

  • Preparation of peptide-based materials

    Fmoc-Tyr(All)-OH can be incorporated into the design of novel peptide-based materials with tailored properties for applications in drug delivery, diagnostics, and tissue engineering .

Fmoc-Tyrosine(All)-Hydroxyl (Fmoc-Tyr(All)-OH) is a derivative of the amino acid tyrosine, specifically protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and an allyl group at the hydroxyl side chain. This compound is crucial in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing peptides with specific sequences. The unique protective groups allow for selective reactions during the synthesis process, minimizing unwanted side reactions and enhancing yields.

  • Deprotection Reactions: The Fmoc group can be removed using piperidine, while the allyl group can be cleaved under mild conditions.
  • Coupling Reactions: This compound is utilized in peptide coupling reactions to form peptide bonds with other amino acids.
  • Substitution Reactions: The hydroxyl group of tyrosine can engage in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Deprotection: Piperidine for Fmoc removal; conditions for allyl group cleavage typically involve mild acidic or basic environments.
  • Coupling: Commonly employs carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt).

Synthetic Routes

The synthesis of Fmoc-Tyrosine(All)-Hydroxyl typically involves:

  • Protection of Tyrosine: The hydroxyl group of tyrosine is protected using an allyl group.
  • Introduction of Fmoc Group: The protected tyrosine is then reacted with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).

Industrial Production

For large-scale production, automated peptide synthesizers are employed to ensure high yield and purity. Reaction conditions are optimized to minimize side reactions and maximize efficiency.

Fmoc-Tyrosine(All)-Hydroxyl is primarily used in:

  • Peptide Synthesis: It serves as a key building block in the construction of peptides.
  • Research: Used in studies involving peptide interactions, modifications, and biological activity assessments.
  • Pharmaceutical Development: Potential for developing therapeutic peptides that target specific biological pathways.

Studies involving Fmoc-Tyrosine(All)-Hydroxyl focus on its role in peptide synthesis and subsequent biological evaluations. Research has shown that peptides containing tyrosine can influence various cellular functions through mechanisms such as receptor binding and enzyme modulation. Further investigation into how these synthesized peptides interact with biological systems is ongoing.

Several compounds share structural similarities with Fmoc-Tyrosine(All)-Hydroxyl, each offering unique properties:

Compound NameStructure / Functional GroupsUnique Features
Fmoc-Tyrosine(tBu)-HydroxylFmoc protected; tert-butyl at hydroxylEnhanced stability during synthesis
Fmoc-Tyrosine(2-Cltrt)-OHFmoc protected; 2-chlorotrityl at hydroxylAllows selective removal under specific conditions
Fmoc-Tyrosine(OTBS)-OHFmoc protected; TBS at hydroxylOffers different deprotection strategies

Uniqueness of Fmoc-Tyrosine(All)-Hydroxyl

The uniqueness of Fmoc-Tyrosine(All)-Hydroxyl lies in its combination of protective groups that facilitate efficient peptide synthesis while minimizing side reactions associated with other protecting groups. The allyl group provides a versatile handle for further modifications, making it particularly useful for synthesizing complex peptides with desired functionalities.

XLogP3

5.3

Wikipedia

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-prop-2-en-1-yl-L-tyrosine

Dates

Modify: 2023-08-15

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